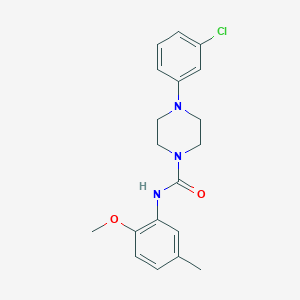
4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in scientific research to study the effects of serotonin receptors in the brain. TFMPP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.
作用机制
4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide acts as a partial agonist for the 5-HT1B and 5-HT2C receptors, which are G-protein coupled receptors that are involved in the regulation of serotonin neurotransmission. This compound binds to these receptors and activates them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the modulation of serotonin neurotransmission, the regulation of mood and appetite, and the induction of sleep. This compound has been shown to increase serotonin release in the brain, leading to an increase in mood and a decrease in anxiety. It has also been found to decrease food intake and induce sleep in animal models.
实验室实验的优点和局限性
4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a selective agonist for the 5-HT1B and 5-HT2C receptors, which allows for the specific study of these receptors. This compound is also relatively easy to synthesize and purify, making it readily available for use in research. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, this compound has been found to have some off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide. One area of interest is the study of the effects of this compound on the regulation of mood and anxiety in humans. This compound has been found to have anxiolytic effects in animal models, and further research is needed to determine whether these effects translate to humans. Another area of interest is the study of the effects of this compound on appetite regulation. This compound has been found to decrease food intake in animal models, and further research is needed to determine whether this effect can be translated to humans. Finally, there is interest in the development of more selective agonists for the 5-HT1B and 5-HT2C receptors, which may have fewer off-target effects and be more useful for studying these receptors in lab experiments.
合成方法
The synthesis of 4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide involves the reaction of 3-chlorophenylpiperazine with 2-methoxy-5-methylbenzoyl chloride in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
科学研究应用
4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has been used extensively in scientific research to study the effects of serotonin receptors in the brain. It is a selective agonist for the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has been used to study the effects of these receptors on behavior, cognition, and neurochemistry.
属性
IUPAC Name |
4-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-6-7-18(25-2)17(12-14)21-19(24)23-10-8-22(9-11-23)16-5-3-4-15(20)13-16/h3-7,12-13H,8-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWUKPGIHHCKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,2-dimethyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-3-furamide](/img/structure/B5329184.png)
![1-ethyl-3-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5329192.png)
![1-(4-fluorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5329198.png)
![2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5329199.png)
![2'-fluoro-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-biphenylcarboxamide](/img/structure/B5329202.png)
![5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione](/img/structure/B5329203.png)
![N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329210.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5329217.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5329227.png)

![5-[1-(4-amino-2-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5329235.png)
![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329244.png)
![5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5329245.png)
![3-(3-methoxy-2-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5329279.png)